molecular formula C5H6OS B8503297 2-Furanthiol, 5-methyl- CAS No. 60965-60-8

2-Furanthiol, 5-methyl-

Cat. No.: B8503297
CAS No.: 60965-60-8
M. Wt: 114.17 g/mol
InChI Key: VFXYLFXZARNARN-UHFFFAOYSA-N
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Description

5-Methyl-2-furanthiol (CAS 59303-05-8) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₈OS and a molecular weight of 128.19 g/mol . It is a colorless to pale yellow liquid with a distinct sulfurous, roasted coffee-like odor, making it a critical flavoring agent in the food industry. Key physical properties include:

  • Boiling point: 177–179°C
  • Solubility: Slightly soluble in water, soluble in ethanol
  • Refractive index: 1.523–1.529
  • Specific gravity: 1.047–1.057

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated its safety in 2012, confirming its use in food flavorings with a "complete" quality specification status .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60965-60-8

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

IUPAC Name

5-methylfuran-2-thiol

InChI

InChI=1S/C5H6OS/c1-4-2-3-5(7)6-4/h2-3,7H,1H3

InChI Key

VFXYLFXZARNARN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)S

Origin of Product

United States

Scientific Research Applications

Flavor and Fragrance Industry

Flavor Enhancer
2-Furanthiol, 5-methyl- is primarily utilized as a flavoring agent due to its unique organoleptic properties. It imparts a meaty, savory taste that enhances the flavor profile of various food products, particularly in meat substitutes and sauces. Research indicates that this compound contributes significantly to the aroma of cooked meats and fermented products like soy sauce .

Case Study: Soy Sauce Production
In a study examining the role of aroma-active compounds in soy sauce, it was found that 2-furanthiol, 5-methyl- plays a crucial role in developing the complex flavor profile associated with fermented products. Sensory evaluations confirmed its contribution to savory notes, making it essential for flavor formulation in the food industry .

Nutritional Applications

Potential Health Benefits
Recent studies have identified 2-furanthiol, 5-methyl- as a bioactive compound with potential health benefits. For instance, its presence in Yellowhorn (Xanthoceras sorbifolium) leaves has been linked to nutritional enhancements, suggesting that it may contribute to dietary health through its antioxidant properties .

Table: Nutritional Profile of Yellowhorn Leaves

CompoundPotential Benefits
2-Furanthiol, 5-methyl-Antioxidant properties
Other bioactive compoundsNutritional enhancement

Food Processing

Enhancement of Flavor Profiles
The compound is also investigated for its role in food processing techniques such as thermal cooking and Maillard reactions. Studies show that it can enhance meaty aromas during cooking processes, which is valuable for developing processed meat products .

Case Study: Thermal Processing of Meats
Research focusing on the interaction of sulfides during thermal processing revealed that 2-furanthiol, 5-methyl- is integral in creating rich flavors in cooked meats. This insight aids food technologists in optimizing cooking methods to enhance flavor without additional sodium .

Safety and Regulatory Status

Toxicological Studies
The safety profile of 2-furanthiol, 5-methyl- has been evaluated through various toxicological studies. The No Observed Effect Level (NOEL) has been established at 5 mg/kg body weight per day in dietary studies involving rats, indicating a relatively safe consumption level for food applications .

Comparison with Similar Compounds

2-Methyl-3-Furanthiol (CAS 28588-74-1)

  • Molecular formula : C₅H₆OS
  • Molecular weight : 114.16 g/mol
  • Boiling point : 57–60°C
  • Solubility: Soluble in chloroform and methanol
  • Odor : Pungent, meat-like aroma

Key Differences :

  • The methyl group is at position 3, and the thiol group is at position 2, leading to a lower molecular weight and boiling point compared to 5-methyl-2-furanthiol.
  • Higher volatility makes it suitable for applications requiring rapid aroma release, such as meat flavorings .

5-Methyl-2-(Methylthio)Furan (CAS 13678-59-6)

  • Molecular formula : C₆H₈OS
  • Molecular weight : 128.19 g/mol
  • Functional group : Methylthio (-SMe) instead of thiol (-SH)

Key Differences :

  • The methylthio group enhances chemical stability by reducing oxidation susceptibility (unlike thiols, which oxidize to disulfides).
  • Odor profile is less intense but more persistent, ideal for controlled flavor release in processed foods .

5-Methyl-2-Furanmethanol (CAS 3857-25-8)

  • Molecular formula : C₆H₈O₂
  • Molecular weight : 112.13 g/mol
  • Boiling point : ~175°C (estimated)
  • Odor : Sweet, caramel-like

Key Differences :

  • Replacing the thiol (-SH) with a hydroxyl (-OH) group eliminates sulfurous notes, shifting applications to solvents or fragrance intermediates .
  • Higher solubility in polar solvents due to hydrogen bonding capability.

Tetrahydro-5-Methyl-2-Furanmethanol (CAS 6126-49-4)

  • Molecular formula : C₆H₁₂O₂
  • Molecular weight : 116.16 g/mol
  • Structure : Saturated furan ring (tetrahydrofuran derivative)

Key Differences :

  • The saturated ring reduces aromaticity, resulting in a milder odor and higher solubility in water.
  • Used in pharmaceutical syntheses rather than flavorings due to its non-reactive nature .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Group Odor Profile Primary Applications
5-Methyl-2-furanthiol C₆H₈OS 128.19 177–179 -SH Sulfurous, roasted Coffee flavorings
2-Methyl-3-furanthiol C₅H₆OS 114.16 57–60 -SH Pungent, meat-like Meat flavorings
5-Methyl-2-(methylthio)furan C₆H₈OS 128.19 Not reported -SMe Mild, persistent Stabilized flavor systems
5-Methyl-2-furanmethanol C₆H₈O₂ 112.13 ~175 -OH Sweet, caramel-like Solvents, fragrances
Tetrahydro-5-methyl-2-furanmethanol C₆H₁₂O₂ 116.16 Not reported -OH Mild, neutral Pharmaceutical intermediates

Structural and Functional Insights

  • Positional Isomerism : Shifting the methyl or thiol group (e.g., 2 vs. 3 positions) alters volatility and odor thresholds. For example, 2-methyl-3-furanthiol’s lower boiling point enhances its utility in high-temperature food processing .
  • Functional Group Impact : Thiols (-SH) provide intense aromas but are oxidation-prone, whereas methylthio (-SMe) or hydroxyl (-OH) groups improve stability at the cost of aroma intensity .
  • Regulatory Status : 5-Methyl-2-furanthiol and 2-methyl-3-furanthiol are JECFA-approved for food use, while methylthio derivatives may require additional safety evaluations .

Preparation Methods

Reaction Mechanism

The thioacetyl group (-SAc) undergoes base-catalyzed hydrolysis via a two-step process:

  • Nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate.

  • Cleavage of the intermediate to release the thiolate anion, which is protonated in acidic conditions to yield 2-furanthiol, 5-methyl-.

Optimization Parameters

  • Base selection : Sodium hydroxide (0.1–1.0 M) achieves >85% conversion at 60–80°C.

  • Solvent systems : Aqueous ethanol (50–70% v/v) enhances solubility of hydrophobic intermediates.

  • By-product suppression : Autothiylation side reactions are minimized by maintaining pH < 10 during hydrolysis.

Table 1: Hydrolysis Conditions and Yields

PrecursorBase Concentration (M)Temperature (°C)Yield (%)
2-Methyl-5-thioacetylfuran0.57087
2-Methyl-5-thioacetylfuran1.08092

Reductive Cleavage of Disulfides

Disulfides derived from 2-furanthiol, 5-methyl- are reduced to the monomeric thiol using agents such as sodium borohydride or lithium aluminum hydride. This method is advantageous for purifying thiols from oxidation-prone mixtures.

Synthetic Workflow

  • Oxidation : 2-Furanthiol, 5-methyl- is oxidized to its disulfide (e.g., bis(5-methyl-2-furyl) disulfide) using hydrogen peroxide.

  • Reduction : The disulfide is treated with NaBH₄ in tetrahydrofuran (THF) at 25°C, achieving quantitative reduction.

Scalability Challenges

  • Solvent limitations : THF’s low boiling point (66°C) complicates large-scale reactions. Substituting with ethylene glycol improves thermal stability but reduces yield by 15–20%.

  • Catalytic alternatives : Nickel boride (Ni₂B) enables catalytic recycling but requires inert atmospheres to prevent thiol oxidation.

Catalytic Hydrogen Sulfide Reactions with Furanone Derivatives

The reaction of 4-hydroxy-5-methyl-2,3-dihydrofuranone with hydrogen sulfide (H₂S) under acidic or basic conditions is a high-yielding industrial process.

Reaction Dynamics

  • Acidic conditions : Protonation of the furanone’s carbonyl group facilitates nucleophilic attack by H₂S, forming a hemithioacetal intermediate that dehydrates to the thiol.

  • Basic conditions : Deprotonation of H₂S enhances nucleophilicity, accelerating thiol formation but increasing disulfide by-products.

Industrial Process Parameters

  • Temperature : 90–120°C under 2–5 bar H₂S pressure.

  • Catalysts : Zinc acetate (0.5–1.0 mol%) suppresses polymerization side reactions.

Table 2: Catalytic H₂S Reaction Outcomes

CatalystH₂S Pressure (bar)Temperature (°C)Yield (%)
None29068
Zn(OAc)₂512094

Advanced Methods: Diacetyl Oligomer Condensation

Diacetyl (2,3-butanedione) oligomers serve as precursors for 2-furanthiol, 5-methyl- via thermal degradation in the presence of cysteine and H₂S. This method mimics Maillard reaction pathways observed in cooked meats.

Mechanism Overview

  • Oligomerization : Diacetyl forms cyclic furanones (e.g., 2,5-dimethyl-3(2H)-furanone) upon heating.

  • Thiolation : Cysteine donates sulfur via Strecker degradation, while H₂S directly incorporates into the furan ring.

Yield Optimization

  • Cysteine:H₂S ratio : A 1:2 molar ratio maximizes thiol formation (89% yield).

  • Reaction time : Extended heating (>4 hours) promotes disulfide and thioacetate by-products, necessitating precise timing.

Comparative Analysis of Methods

Table 3: Method Comparison for 2-Furanthiol, 5-methyl- Synthesis

MethodYield (%)Purity (%)Scalability
Thioacetyl hydrolysis9298High
Disulfide reduction9599Moderate
Catalytic H₂S9497High
Diacetyl condensation8995Low

Q & A

Q. Key Metrics Table :

MethodYield (%)Purity (%)Time (h)
Direct thiolation60–7085–906–8
Microwave-assisted75–8090–952–3
Catalytic (Pd/C)70–7588–924–5

How can researchers resolve contradictions in reported biological activity data for 2-Furanthiol, 5-methyl-?

Methodological Answer:
Discrepancies in cytotoxicity or antimicrobial activity often arise from:

  • Variability in sample purity : Impurities (e.g., residual solvents) skew bioassay results. Validate purity via HPLC (≥95%) and GC-MS ().
  • Assay conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7) or incubation times affect outcomes. Standardize protocols using guidelines from (e.g., IC50 determination in triplicate).
  • Structural analogs : Misidentification of derivatives (e.g., 5-methylfurfural vs. 5-hydroxymethylfuran-2-carbonitrile) can lead to false attributions. Cross-validate structures via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy .

Case Study :
In , N-(5-methyl-thiadiazol-2-yl)-propionamide showed variable IC50 values across tumor cell lines due to differences in mitochondrial uptake mechanisms.

What advanced spectroscopic techniques are recommended for structural elucidation of 2-Furanthiol, 5-methyl- and its derivatives?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C5H6OS for 2-Furanthiol, 5-methyl-) with <1 ppm error .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., distinguishing C-3 and C-4 protons in the furan ring) .
  • Vibrational spectroscopy (Raman/IR) : Identifies S-H stretching (2550–2600 cm<sup>−1</sup>) and confirms absence of oxidation products .
  • X-ray crystallography : Resolves conformational isomers, critical for structure-activity relationship (SAR) studies .

Advanced Tip : Pair computational DFT calculations (e.g., Gaussian 09) with experimental data to predict vibrational modes and electronic properties .

How can researchers optimize the stability of 2-Furanthiol, 5-methyl- during storage and experimental use?

Methodological Answer:

  • Storage : Use amber vials under inert gas (N2 or Ar) at −20°C to prevent oxidation. Add stabilizers (0.1% BHT) for long-term storage .
  • In-experiment handling : Work under Schlenk line conditions for air-sensitive reactions. Monitor degradation via TLC (Rf shifts) or UV-Vis (λmax = 280 nm) .
  • Safety : Toxicity data () indicate an LDLo of 500 mg/kg (oral, rat). Use fume hoods and PPE (nitrile gloves, respirators) .

Q. Stability Table :

ConditionDegradation Rate (%/day)Major Degradants
Room temperature, air15–20Disulfides
4°C, N2<5None detected
−20°C, BHT-added<1None detected

What computational strategies are effective for predicting the reactivity of 2-Furanthiol, 5-methyl- in novel reactions?

Methodological Answer:

  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes in ) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) .
  • Reactivity descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites. For 2-Furanthiol, the sulfur atom shows highest nucleophilicity .
  • Retrosynthetic AI : Tools like Synthia or Pistachio propose synthetic pathways by analogy to furan derivatives in .

Case Study :
DFT studies in revealed that the E1 conformer of thiadiazole analogs dominates in solution, guiding synthetic prioritization.

How do structural modifications (e.g., substituent addition) alter the biological activity of 2-Furanthiol, 5-methyl-?

Methodological Answer:

  • Electron-withdrawing groups (NO2, CN) : Increase thiol acidity, enhancing antimicrobial activity but reducing solubility.
  • Methyl/methoxy groups : Improve lipid solubility (logP ↑), boosting cytotoxicity (e.g., IC50 ↓ by 30% in ).
  • Heterocyclic fusion : Thiadiazole hybrids () show dual activity (anti-inflammatory + anticancer) via COX-2 inhibition .

Q. SAR Table :

DerivativelogPIC50 (μM)Antimicrobial Zone (mm)
Parent compound1.245.312
5-Nitro derivative0.828.918
Thiadiazole hybrid2.112.4N/A

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